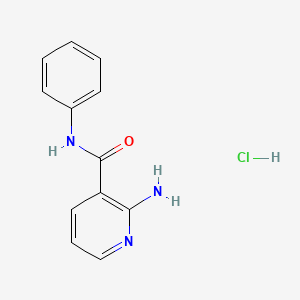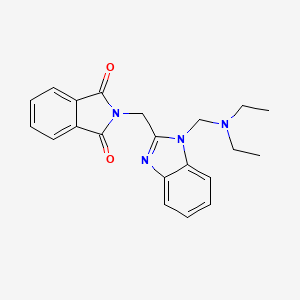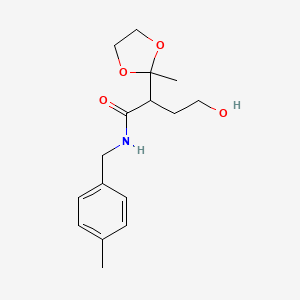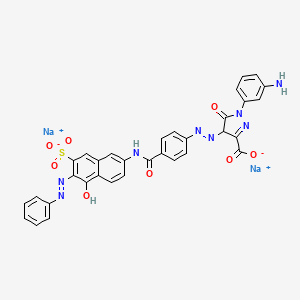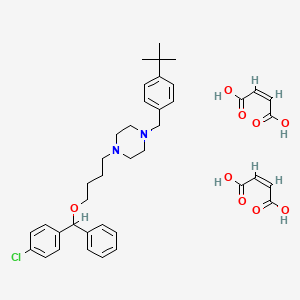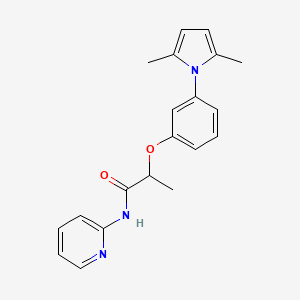
2-(m-(2,5-Dimethyl-1-pyrrolyl)phenoxy)-N-pyridylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-(2,5-Dimethyl-1-pyrrolyl)phenoxy)-N-pyridylpropionamide is a complex organic compound that features a pyrrole ring, a phenoxy group, and a pyridylpropionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(2,5-Dimethyl-1-pyrrolyl)phenoxy)-N-pyridylpropionamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated aromatic compound.
Formation of the Pyridylpropionamide Moiety: This step involves the reaction of a pyridine derivative with a propionamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-(2,5-Dimethyl-1-pyrrolyl)phenoxy)-N-pyridylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenated compounds, phenols, amines
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
2-(m-(2,5-Dimethyl-1-pyrrolyl)phenoxy)-N-pyridylpropionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(m-(2,5-Dimethyl-1-pyrrolyl)phenoxy)-N-pyridylpropionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide
- Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)-
Uniqueness
2-(m-(2,5-Dimethyl-1-pyrrolyl)phenoxy)-N-pyridylpropionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92182-82-6 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[3-(2,5-dimethylpyrrol-1-yl)phenoxy]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-10-11-15(2)23(14)17-7-6-8-18(13-17)25-16(3)20(24)22-19-9-4-5-12-21-19/h4-13,16H,1-3H3,(H,21,22,24) |
Clave InChI |
LWQJYBHRXUSHBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC(=CC=C2)OC(C)C(=O)NC3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


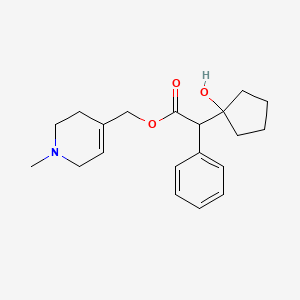
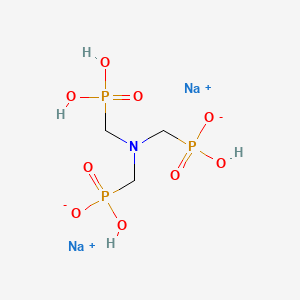
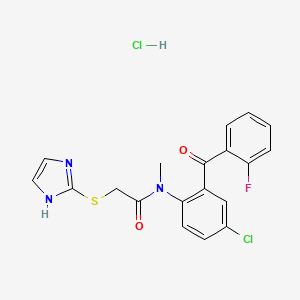
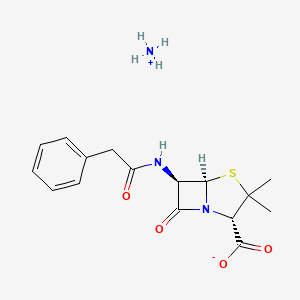
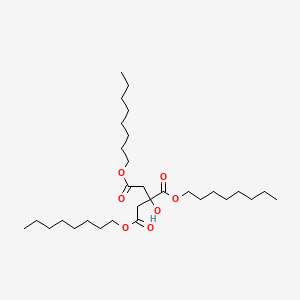
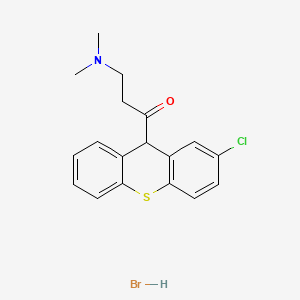
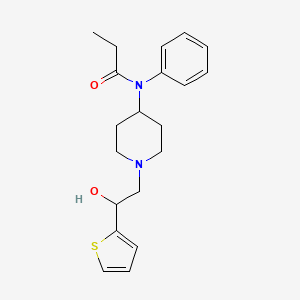
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
